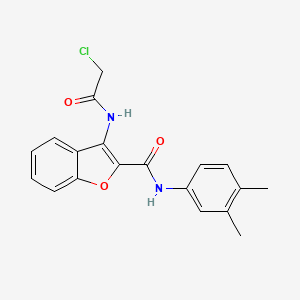
3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound. The structure comprises a benzofuran core substituted with a 2-carboxamide group and a 2-chloroacetamido group, making it significant in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis often starts with benzofuran derivatives, to which the 2-carboxamide and 2-chloroacetamido groups are added in subsequent steps. Here’s a simplified outline:
Benzofuran Formation: A typical starting material is phenol, which undergoes cyclization reactions to form the benzofuran core.
Substitution: Chloroacetyl chloride reacts with amine derivatives to introduce the 2-chloroacetamido group.
Amidation: The carboxylic acid derivative reacts with amines to form the 2-carboxamide group under dehydrating conditions like using DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial scale production may employ flow chemistry techniques for better yield and safety. The process involves:
Continuous stirring tank reactors (CSTRs) for efficient mixing.
High-pressure reactors for better reactivity and selectivity.
Reflux conditions to handle exothermic reactions safely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like KMnO₄ or CrO₃, leading to cleavage of the aromatic ring.
Reduction: Reductive amination using NaBH₄ can be used to selectively reduce the carbonyl groups.
Substitution: The chloroacetamido group can undergo nucleophilic substitution with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products:
Oxidized derivatives of benzofuran.
Reduced forms with amine or alcohol functionalities.
Substituted products with various functional groups in place of chloroacetamido.
Wissenschaftliche Forschungsanwendungen
Chemistry: Utilized as a precursor in the synthesis of heterocyclic compounds. Biology: Serves as a probe in studying enzyme interactions due to its functional groups. Medicine: Investigated for potential anti-inflammatory and anticancer properties. Industry: Used in the synthesis of dyes and pharmaceuticals.
Wirkmechanismus
The compound's biological effects may involve:
Enzyme Inhibition: The chloroacetamido group could form covalent bonds with active sites in enzymes, inhibiting their function.
Pathway Interruption: The molecule may disrupt metabolic pathways by binding to key molecules within the pathway.
Vergleich Mit ähnlichen Verbindungen
Compared to 2-chloroacetamido derivatives without the benzofuran core, this compound offers increased rigidity and planar structure, which can enhance binding affinity to target sites. Similar compounds include:
2-Chloroacetamido derivatives: With different core structures like benzene or pyridine.
Benzofuran derivatives: Substituted with various functional groups like methoxy or hydroxyl groups.
N-(3,4-dimethylphenyl) derivatives: With alternative functionalizations like nitro or methyl groups.
This gives a comprehensive overview of 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide. Anything else you’d like to explore about it?
Eigenschaften
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-7-8-13(9-12(11)2)21-19(24)18-17(22-16(23)10-20)14-5-3-4-6-15(14)25-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXMQDVXNGSWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2913268.png)


![6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2913273.png)

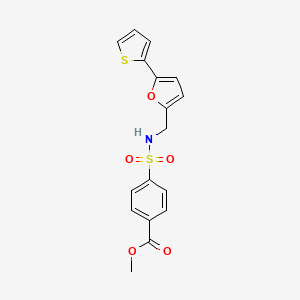
![1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone](/img/structure/B2913277.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide](/img/structure/B2913278.png)
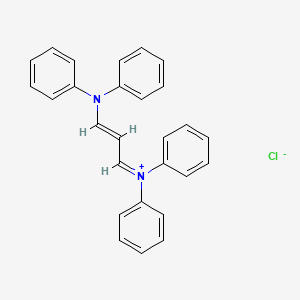
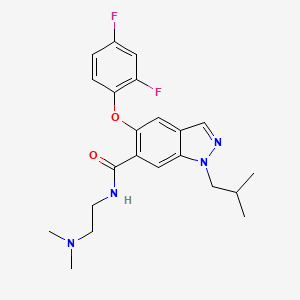
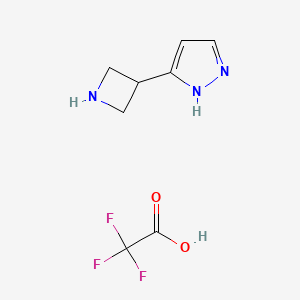
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2913287.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)
